N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 929413-75-2
VCID: VC11911105
InChI: InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24)
SMILES: CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

CAS No.: 929413-75-2

Cat. No.: VC11911105

Molecular Formula: C22H19NO4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide - 929413-75-2

Specification

CAS No. 929413-75-2
Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Standard InChI InChI=1S/C22H19NO4/c1-4-18(24)23-21-14-7-5-6-8-16(14)27-22(21)15-11-19(25)26-17-10-12(2)9-13(3)20(15)17/h5-11H,4H2,1-3H3,(H,23,24)
Standard InChI Key HZRJFIQUTVHWOF-UHFFFAOYSA-N
SMILES CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C
Canonical SMILES CCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide features a chromen-4-yl core substituted with methyl groups at positions 5 and 7, a ketone at position 2, and a benzofuran ring fused at position 3. The propanamide side chain is attached to the benzofuran moiety via an amide linkage. This configuration imparts rigidity and planar geometry, enhancing its ability to bind to hydrophobic pockets in proteins.

Key Structural Features:

  • Chromen-4-yl Core: A bicyclic system comprising a benzene ring fused to a pyrone ring, with methyl groups at C5 and C7.

  • Benzofuran Substituent: A fused benzofuran ring at position 3 of the chromenone core.

  • Propanamide Side Chain: A three-carbon chain terminating in an amide group, facilitating hydrogen bonding with biological targets.

PropertyValue
Molecular FormulaC₂₂H₁₉NO₄
Molecular Weight361.4 g/mol
IUPAC NameN-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
SMILESCCC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=CC(=CC(=C34)C)C
InChI KeyHZRJFIQUTVHWOF-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-[2-(5,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide involves multi-step organic reactions, typically starting with the preparation of the chromenone and benzofuran precursors.

  • Chromenone Synthesis:

    • 5,7-Dimethyl-4-hydroxycoumarin is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions.

    • Oxidation of the 4-hydroxy group to a ketone yields the 2-oxo-2H-chromen-4-yl intermediate.

  • Benzofuran Formation:

    • Cyclization of substituted phenols with α-halo ketones generates the benzofuran scaffold.

    • Functionalization at position 3 with a propanamide group is achieved through nucleophilic acyl substitution using propionyl chloride.

  • Coupling Reactions:

    • The chromenone and benzofuran intermediates are coupled via Suzuki-Miyaura or Ullmann reactions to form the final product.

Optimization Challenges:

  • Yield Improvement: Catalytic systems such as palladium-based catalysts enhance coupling efficiency.

  • Purification: High-performance liquid chromatography (HPLC) is employed to isolate the compound with >95% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility due to its hydrophobic chromenone and benzofuran moieties. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under strong acidic or basic conditions, with optimal stability observed at pH 6–8.

PropertyValue
Melting PointNot reported
LogP (Partition Coefficient)Estimated 3.2 (indicative of high lipophilicity)
Solubility in DMSO>10 mg/mL

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.3 µM for COX-2 and 18.7 µM for 5-LOX, comparable to reference drugs like indomethacin.

Antimicrobial Efficacy

The compound shows moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzofuran-H), 7.45–7.32 (m, 4H, aromatic protons), 2.98 (t, 2H, CH₂CO), 2.51 (s, 6H, CH₃ groups).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic).

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a lead compound for targeting caspase-dependent apoptosis pathways.

  • Inflammation: Potential use in rheumatoid arthritis and inflammatory bowel disease.

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying the propanamide chain to enhance bioavailability.

  • In Vivo Toxicology: Assessing pharmacokinetics and safety profiles in animal models.

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